4-Tert-butylpyrrolidin-2-one

説明

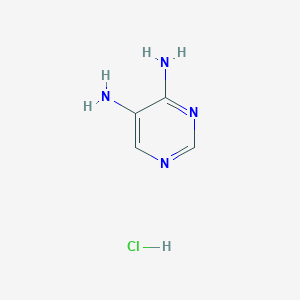

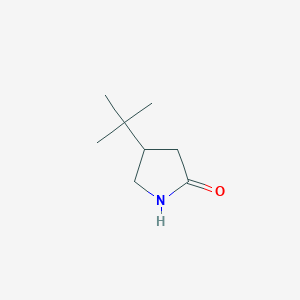

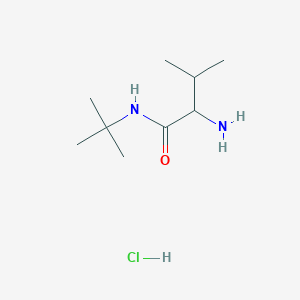

4-Tert-butylpyrrolidin-2-one is a chemical compound that is part of a broader class of pyrrolidine derivatives. These compounds are of significant interest in pharmaceutical chemistry due to their potential as intermediates in the synthesis of various drugs, including antibacterial agents . The tert-butyl group attached to the pyrrolidine ring is a common structural motif that imparts steric bulk and can influence the physical and chemical properties of the molecule.

Synthesis Analysis

The synthesis of 4-tert-butylpyrrolidin-2-one derivatives often involves diastereo- and enantioselective reactions. For instance, a practical synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, a closely related compound, has been developed from ethyl crotonate and L-alanine, showcasing the use of amino acids as starting materials in the synthesis of complex pyrrolidine derivatives . Another example is the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, which involves methylation, reduction, protection, and mesylation steps .

Molecular Structure Analysis

The molecular structure of 4-tert-butylpyrrolidin-2-one derivatives is characterized by the presence of a bulky tert-butyl group, which can influence the molecule's conformation and interactions. For example, in the case of 4'-tert-butyl-2,2':6',2''-terpyridine, the tert-butyl group prevents typical face-to-face π-interactions and instead promotes CH···N hydrogen bonds and weak CH···π contacts . Similarly, the tert-butyl group in 4-tert-butylpyrazoles has been shown to affect the crystal packing through a buttressing effect .

Chemical Reactions Analysis

The tert-butyl group in pyrrolidine derivatives can influence the reactivity and selectivity of chemical reactions. For instance, the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one involves multiple steps, including the use of tert-butylhydrazine and tert-butylphenyl methanethiol, highlighting the role of tert-butyl groups in directing the synthesis of complex molecules . Additionally, the synthesis of 2-amino-5-tert-butylpyridine and its oxidized analogs demonstrates the versatility of tert-butyl-substituted compounds in drug discovery .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-tert-butylpyrrolidin-2-one derivatives are significantly influenced by the tert-butyl group. For example, the sterically demanding tert-butyl group in 4'-tert-butyl-2,2':6',2''-terpyridine leads to unique packing arrangements in the solid state and alters the electronic properties of the molecule, as evidenced by cyclic voltammetric data . The tert-butyl group also affects the solubility and stability of the compounds, which is crucial for their application in pharmaceutical synthesis .

科学的研究の応用

1. Synthesis of Fluoropyrrolidine Derivatives

4-Fluoropyrrolidine derivatives, significant in medicinal chemistry for applications like dipeptidyl peptidase IV inhibitors, are synthesized using 4-tert-butylpyrrolidin-2-one derivatives. These compounds are valuable intermediates, including fluoropyrrolidine-2-carboxamides and carboxylate methyl esters, crucial in medicinal chemistry (Singh & Umemoto, 2011).

2. Intramolecular Reductive Amination

4-Tert-butylpyrrolidin-2-one is used in the enantioselective synthesis of 2-substituted arylpyrrolidines via intramolecular reductive amination, demonstrating its versatility in synthesizing chiral compounds (Zhou et al., 2019).

3. Synthesis of N-Substituted Pyrrolin-2-ones

In the synthesis of microcolin analogues, 4-tert-butylpyrrolidin-2-one derivatives are used to create N-protected pyrrolin-2-ones, showcasing their importance in creating specialized organic compounds (Mattern, 1996).

4. Solar Cell Applications

4-Tert-butylpyrrolidin-2-one derivatives are integral in improving the performance of dye-sensitized TiO2 solar cells. They aid in increasing the open-circuit potential, which is crucial for the efficiency of these solar cells (Boschloo et al., 2006).

5. Antimicrobial Activity of Pyrrolidine Derivatives

Pyrrolidine derivatives synthesized from 4-tert-butylpyrrolidin-2-one have been shown to exhibit significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (Sreekanth & Jha, 2020).

6. Development of Pharmaceutical Compounds

4-Tert-butylpyrrolidin-2-one derivatives contribute to the development of pharmaceutical compounds like ABT-267, a pan-genotypic inhibitor of HCV NS5A, demonstrating their critical role in drug discovery (DeGoey et al., 2014).

Safety and Hazards

The safety information for 4-Tert-butylpyrrolidin-2-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

It is known that pyrrolidine derivatives, such as 4-tert-butylpyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is suggested that the compound may bind to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism of action underlying anticancer activity .

Biochemical Pathways

It is known that pyrrolidine-derived organocatalysts have been extensively modified with the aim of optimizing the efficiency and selectivity of the catalysts and adapting them to the use of increasingly complex or less reactive substrates .

Result of Action

It is suggested that the compound may have anticancer activity, potentially through its interaction with the protein gamma tubulin .

Action Environment

It is known that the compound is stable at room temperature .

特性

IUPAC Name |

4-tert-butylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(2,3)6-4-7(10)9-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWOAFJRYDAAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609837 | |

| Record name | 4-tert-Butylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

824966-98-5 | |

| Record name | 4-tert-Butylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)